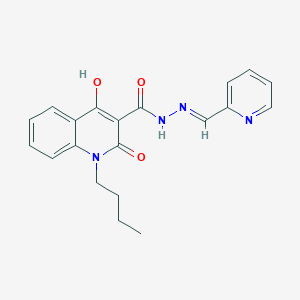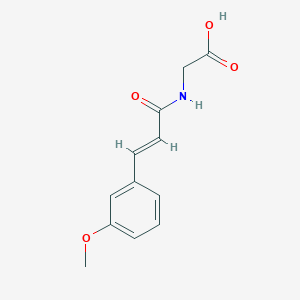![molecular formula C18H18ClN2OS+ B11212809 1-(4-chlorophenyl)-3-hydroxy-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11212809.png)
1-(4-chlorophenyl)-3-hydroxy-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-3-hydroxy-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium: belongs to the class of heterocyclic compounds. Let’s dissect its name:
1-(4-chlorophenyl): This part indicates a phenyl ring with a chlorine substituent at the para position.
3-hydroxy-3-phenyl: Here, we have a phenyl ring with a hydroxyl group attached.
2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium: This complex portion describes the fused imidazole and thiazine rings, along with the positively charged nitrogen (thiazin-1-ium) center.
Preparation Methods
Synthetic Routes::
Synthesis via Cyclization:
- Industrial-scale production methods may vary, but they generally follow the synthetic routes outlined above.
- Optimization for yield, purity, and scalability is crucial.
Chemical Reactions Analysis
Reactions::
Oxidation: The phenolic hydroxyl group can undergo oxidation to form a quinone.
Substitution: The chlorine atom can be substituted with other groups.
Reduction: Reduction of the imine or quinone functionality is possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chlorine.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂).
- The major products depend on the specific reaction conditions and substituents. Variants of this compound may include different functional groups.
Scientific Research Applications
Medicine: Investigated for potential antimicrobial, antiviral, or antitumor properties.
Chemistry: Used as a building block in organic synthesis.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets include enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C18H18ClN2OS+ |
|---|---|
Molecular Weight |
345.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C18H18ClN2OS/c19-15-7-9-16(10-8-15)20-13-18(22,14-5-2-1-3-6-14)21-11-4-12-23-17(20)21/h1-3,5-10,22H,4,11-13H2/q+1 |
InChI Key |
RCQNJIHIUFNCDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+]2=C(N(CC2(C3=CC=CC=C3)O)C4=CC=C(C=C4)Cl)SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11212729.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11212743.png)
![N-(3-chlorophenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11212750.png)

![4H-1,4-Benzoxazine-4-acetamide, 2-ethyl-N-[(4-fluorophenyl)methyl]-2,3-dihydro-6-methyl-3-oxo-](/img/structure/B11212764.png)
![1-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B11212770.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cyclohexylpiperidine-4-carboxamide](/img/structure/B11212777.png)
![4-chloro-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B11212782.png)
![7-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11212785.png)
![5-(3-Bromophenyl)-7-(2-chloro-6-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11212797.png)

![ethyl 4-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B11212816.png)
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide](/img/structure/B11212817.png)
![N-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11212818.png)
